molecular formula C18H24IN3O3 B8154649 tert-Butyl 4-(((3-iodo-1H-indazol-5-yl)oxy)methyl)piperidine-1-carboxylate

tert-Butyl 4-(((3-iodo-1H-indazol-5-yl)oxy)methyl)piperidine-1-carboxylate

Cat. No.: B8154649
M. Wt: 457.3 g/mol
InChI Key: PFKJSEDJVKDKSI-UHFFFAOYSA-N
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Description

tert-Butyl 4-(((3-iodo-1H-indazol-5-yl)oxy)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, an indazole moiety, and an iodinated substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(((3-iodo-1H-indazol-5-yl)oxy)methyl)piperidine-1-carboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(((3-iodo-1H-indazol-5-yl)oxy)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indazole derivatives .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(((3-iodo-1H-indazol-5-yl)oxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The indazole moiety can bind to enzymes or receptors, modulating their activity. The iodinated substituent may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(((3-chloro-1H-indazol-5-yl)oxy)methyl)piperidine-1-carboxylate
  • tert-Butyl 4-(((3-bromo-1H-indazol-5-yl)oxy)methyl)piperidine-1-carboxylate

Uniqueness

tert-Butyl 4-(((3-iodo-1H-indazol-5-yl)oxy)methyl)piperidine-1-carboxylate is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The iodinated indazole moiety may offer enhanced binding properties compared to its chloro or bromo analogs .

Properties

IUPAC Name

tert-butyl 4-[(3-iodo-2H-indazol-5-yl)oxymethyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24IN3O3/c1-18(2,3)25-17(23)22-8-6-12(7-9-22)11-24-13-4-5-15-14(10-13)16(19)21-20-15/h4-5,10,12H,6-9,11H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFKJSEDJVKDKSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)COC2=CC3=C(NN=C3C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24IN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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